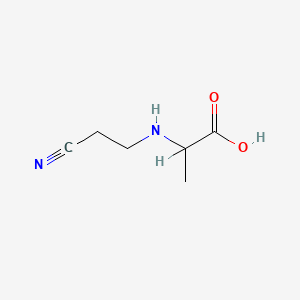
Ethyl 2-pyridin-3-ylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-pyridin-3-ylbenzoate, commonly referred to as EPB, is a chemical compound that has been studied for its various applications in scientific research. EPB has been found to possess a wide range of biochemical and physiological effects, making it an attractive candidate for further research.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Drug Development
- Heterocyclic Compound Synthesis : Research focuses on synthesizing polyfunctionally substituted pyran, pyridine, and pyridazine derivatives through reactions with active methylene reagents, indicating a route for complex molecule development potentially including compounds similar to "Ethyl 2-pyridin-3-ylbenzoate" (Mohareb et al., 2004).
- Anticancer Activity : A study on thiazolo[3,2-a]pyridines prepared using a multicomponent reaction showed promising anticancer activity, suggesting that similar structures might be explored for therapeutic applications (Altug et al., 2011).
- Topoisomerase IIα Inhibitory Activity : Compounds designed with a pyridine moiety demonstrated significant cytotoxicity and inhibitory activity against topoisomerase IIα, a key enzyme in DNA replication, indicating the potential for developing anticancer agents (Alam et al., 2016).
Materials Science
- Organic Light-Emitting Diodes (OLEDs) : Novel organic compounds with pyridine derivatives have been utilized as ancillary ligands in heteroleptic iridium(III) complexes for polymer light-emitting diodes, demonstrating good electroluminescence performance. This suggests potential applications in display technologies (Tang et al., 2014).
Antibacterial and Antitubercular Activity
- Antibacterial and Antifungal Activities : Synthesis of novel benzothiazole and pyrimidine derivatives demonstrated promising antibacterial and antitubercular activities, indicating the potential of pyridine-containing compounds in developing new antimicrobials (Bhoi et al., 2016).
Propiedades
IUPAC Name |
ethyl 2-pyridin-3-ylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)13-8-4-3-7-12(13)11-6-5-9-15-10-11/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYKSNWZBPGCDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458747 |
Source


|
| Record name | Ethyl 2-pyridin-3-ylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-pyridin-3-ylbenzoate | |
CAS RN |
225797-25-1 |
Source


|
| Record name | Ethyl 2-pyridin-3-ylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol](/img/structure/B1352991.png)











